molecular formula C18H22N4O3S B5611023 7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione

7-(2-methoxyethyl)-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5611023
M. Wt: 374.5 g/mol
InChI Key: LYERZBXXDDMQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the purine scaffold involves multiple steps, including intramolecular alkylation and reactions with nucleophilic reagents. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which are structurally similar to the target compound, was achieved by intramolecular alkylation of precursor compounds. This synthesis route highlights the complexity and versatility of purine derivative synthesis (Šimo et al., 1998).

Molecular Structure Analysis

The molecular structure of purine derivatives is a key factor in their chemical behavior and potential applications. For instance, the quantitative investigation of intermolecular interactions in a xanthine derivative provided insights into the anisotropic distribution of interaction energies, indicating the significance of electrostatic and dispersion energy components in the molecular arrangement (Shukla et al., 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including reactions with phosphorus ylides and nucleophilic reagents, leading to diverse products. For example, reactions of certain purine diones with phosphorus ylides under phase-transfer catalysis conditions afforded benzopyranooxazoles, demonstrating the reactivity and functionalization potential of the purine ring system (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangements and intermolecular interactions. The layered crystal packing and hydrogen bonding in certain purine derivatives highlight the importance of these interactions in determining the physical properties and potential material applications of these compounds (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties of purine derivatives, including acidity, basicity, and reactivity towards various reagents, are crucial for their applications in synthesis and drug design. The synthesis of novel purine derivatives with specific substituents demonstrates the tunability of their chemical properties for desired applications (Khaliullin & Klen, 2010).

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-21-15-14(16(23)20-17(21)24)22(10-11-25-2)18(19-15)26-12-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYERZBXXDDMQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.